![molecular formula C12H16N2O2 B1438467 benzyl N-(azetidin-3-ylmethyl)carbamate CAS No. 876149-41-6](/img/structure/B1438467.png)
benzyl N-(azetidin-3-ylmethyl)carbamate
Overview
Description
Scientific Research Applications
Synthesis Techniques
A practical and cost-effective synthesis method was established for an orally active carbapenem L-084, involving industry-oriented reactions for azetidine ring closure, leading to the production of key intermediates and eventually the target compound (Isoda et al., 2006). Similarly, the synthesis of aziridinofullerenes from various amides, including benzyl carbamate, was accomplished through an ionic aziridination process, which is a safer and more convenient approach compared to conventional methods (Tsuruoka et al., 2009).
Chemical Transformations and Derivatives
The study of N-alkyl pyrrolidines with chloroformates revealed unique reaction pathways, leading to the selective ring-opening and formation of various 4-chlorobutyl carbamate derivatives, showcasing the diverse reactivity and potential of these compounds in chemical synthesis (Yu et al., 2017). The synthesis of a novel carbapenem precursor involved complex steps, including the formation of azetidinone derivatives, demonstrating the intricate processes involved in deriving valuable chemical entities (Laurent et al., 2006).
Biological and Pharmacological Potential
Antimicrobial and Antitubercular Activities
Novel trihydroxy benzamido azetidin-2-one derivatives were synthesized and displayed significant antimicrobial and antitubercular activities, suggesting the therapeutic potential of azetidine derivatives in combating infections and tuberculosis (Ilango & Arunkumar, 2011).
Enzyme Inhibition and Drug Discovery
Potent α-amino-β-lactam carbamic acid ester derivatives were identified as inhibitors of NAAA (N-acylethanolamine-hydrolyzing acid amidase), showing promising anti-inflammatory effects in animal models, highlighting the potential of azetidine derivatives in drug discovery and therapy for inflammatory conditions (Nuzzi et al., 2016). Additionally, novel carbamate derivatives were synthesized and found to be selective butyrylcholinesterase inhibitors, a target for Alzheimer's disease treatment, indicating the relevance of these compounds in neurodegenerative disease research (Bajda et al., 2018).
Safety and Hazards
Mechanism of Action
Mode of Action
The mode of action of 3-(CBZ-AMINOmethyl)AZETIDINE involves its interaction with its targets, leading to changes in cellular processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-(CBZ-AMINOmethyl)AZETIDINE . These factors could include temperature, pH, and the presence of other molecules in the environment.
properties
IUPAC Name |
benzyl N-(azetidin-3-ylmethyl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c15-12(14-8-11-6-13-7-11)16-9-10-4-2-1-3-5-10/h1-5,11,13H,6-9H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNPDRAJKEJXSMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)CNC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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